![molecular formula C17H22N4O2S B2478644 2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097892-06-1](/img/structure/B2478644.png)
2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a triazole ring, a pyrrolidine ring, and a tetrahydronaphthalene moiety. The tetrahydronaphthalene moiety is sulfonylated, which means it has a sulfonyl group (-SO2-) attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would have a bicyclic structure, the pyrrolidine would form a five-membered ring, and the triazole would form a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The sulfonyl group could potentially undergo substitution reactions, and the triazole ring could participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of the sulfonyl group and the multiple ring structures would likely make it a relatively stable compound .科学的研究の応用
Rhodium-Catalyzed Intramolecular C-H Bond Activation
This application involves the treatment of triazoles having an N-sulfonyl-protected benzylamine moiety with a rhodium catalyst, leading to intramolecular C-H bond insertion. The process yields cis-N-sulfonyl-2-aryl-3-[(sulfonylimino)methyl]pyrrolidines with high stereoselectivity and good yields. This methodology can be extended to synthesize various cyclic compounds, including tetrahydrofurans and cyclopentanes (Senoo, Furukawa, Hata, & Urabe, 2016).
Regiocontrolled Synthesis of Polysubstituted Pyrroles
1-Sulfonyl-1,2,3-triazoles, prepared from terminal alkynes and sulfonyl azides, react with allenes under nickel(0) catalysis to produce polysubstituted pyrroles. This process involves double bond transposition and Alder-ene reactions, offering a pathway to synthesize a wide range of pyrroles with complex substitution patterns (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Inhibitory Effects on Caspase-3
Research on disubstituted 1,2,3-triazoles has shown potential in the development of inhibitors against caspase-3, a crucial enzyme in the apoptosis pathway. Two potent inhibitors were identified, demonstrating competitive inhibitory mechanisms against caspase-3, which could have implications for therapeutic applications (Jiang & Hansen, 2011).
Antiproliferative Evaluation of Novel Compounds
The synthesis of novel compounds from longifolene, incorporating 1,2,4-triazole moiety, has shown broad-spectrum anticancer activity. These compounds were evaluated against multiple human cancer cell lines, revealing some compounds with better activity than the positive control, 5-FU. This study highlights the potential of such derivatives in cancer treatment (Zhu, Lin, Duan, Li, & Lu, 2020).
Nickel-Catalyzed Denitrogenative Alkyne Insertion Reactions
N-Sulfonyl-1,2,3-triazoles have been used in nickel-catalyzed reactions with alkynes to yield substituted pyrroles. This process highlights the versatility of 1,2,3-triazoles in synthetic chemistry, providing a pathway for the synthesis of pyrroles with the extrusion of molecular nitrogen (Miura, Yamauchi, & Murakami, 2009).
特性
IUPAC Name |
2-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidin-2-yl]methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c22-24(23,17-8-7-14-4-1-2-5-15(14)12-17)20-11-3-6-16(20)13-21-18-9-10-19-21/h7-10,12,16H,1-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCWAWRDEMKHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC3CN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478561.png)
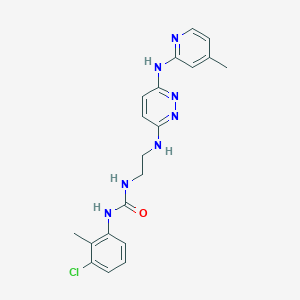
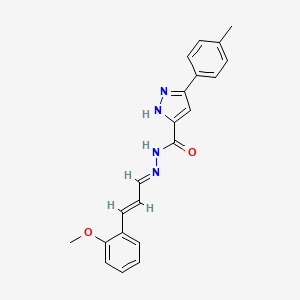
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2478565.png)
![5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2478566.png)
![1-Bromo-6-[(2-methylpropan-2-yl)oxy]hexane](/img/structure/B2478567.png)

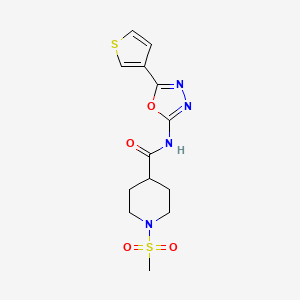
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2478570.png)

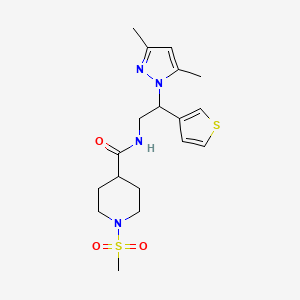
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2478581.png)
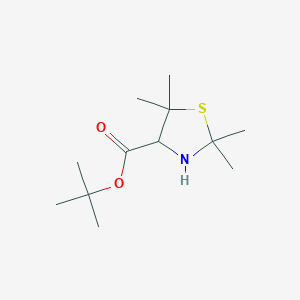
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)